1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a difluoromethyl group, and a pyrazole carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the pyrazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the difluoromethyl group, which may affect its chemical and biological properties.
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the dichlorobenzyl group, which may influence its reactivity and applications.
The presence of both the dichlorobenzyl and difluoromethyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C12H8Cl2F2N2O2 |
---|---|
Molecular Weight |
321.10 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2F2N2O2/c13-8-2-1-6(3-9(8)14)4-18-5-7(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) |
InChI Key |
AKVTZPVCFALWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)C(F)F)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.